

Adenosine-2-Carboxamide Derivatives: A Technical Guide to Their Therapeutic Potential

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Compound of Interest		
Compound Name:	Adenosine-2-carboxamide	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of **adenosine-2-carboxamide** derivatives, a promising class of compounds with significant therapeutic potential. Adenosine, a ubiquitous purine nucleoside, modulates a wide array of physiological processes through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of selective agonists and antagonists for these receptors, particularly derivatives featuring a carboxamide modification at the 2-position of the adenosine scaffold, has opened new avenues for the treatment of a multitude of diseases, including inflammatory conditions, cancer, neurodegenerative disorders, and cardiovascular diseases.

This guide provides a comprehensive overview of the structure-activity relationships, quantitative pharmacological data, detailed experimental protocols for their evaluation, and the intricate signaling pathways associated with these compounds.

Quantitative Data Summary

The therapeutic utility of **adenosine-2-carboxamide** derivatives is intrinsically linked to their affinity and selectivity for the different adenosine receptor subtypes. The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of representative **adenosine-2-carboxamide** derivatives and related compounds, providing a comparative overview of their pharmacological profiles.



Table 1: Binding Affinities (Ki, nM) of Adenosine Derivatives at Human Adenosine Receptor Subtypes

Compound	A ₁ Receptor	A₂A Receptor	A₂B Receptor	A₃ Receptor	Reference
NECA	14	20	2400	6.2	[1]
CGS 21680	290	27	89000	67	[1]
(S)- PHPNECA	2.7	3.1	1100	0.42	[1]
2-(3"-(6"- Bromoindolyl) ethyloxy)ade nosine	>1000	>1000	128 (EC50)	>1000	[2]
IB-MECA	51	2900	-	1.8	
CI-IB-MECA	>10000	>10000	-	1.4	
LJ529	-	-	-	0.38	

Table 2: Functional Potency (EC₅₀, nM) and Efficacy of Adenosine Receptor Agonists

Compound	Receptor	Assay	EC50 (nM)	Efficacy (% of full agonist)	Reference
NECA	A ₂ B	cAMP accumulation	140	Full agonist	[2]
2-(3"-(6"- Bromoindolyl) ethyloxy)ade nosine	A2B	cAMP accumulation	128	Full agonist	[2]
IB-MECA	Аз	cAMP inhibition	3.4	-	



Experimental Protocols

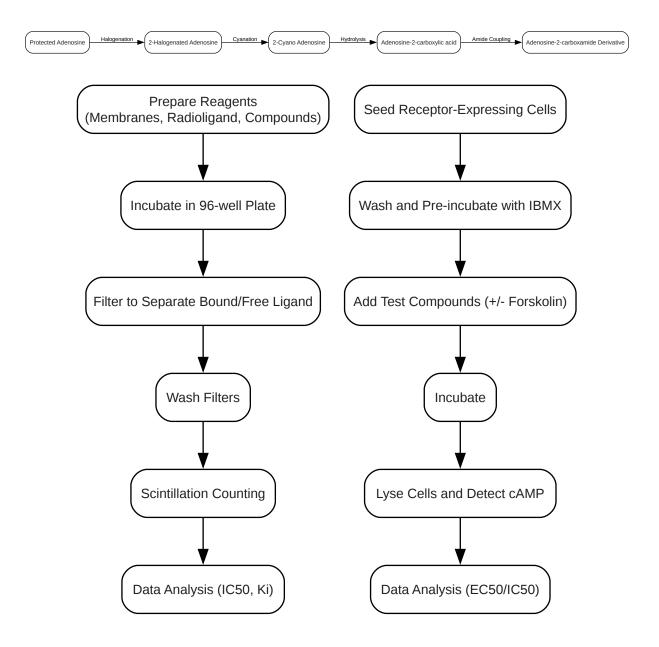
The characterization of **adenosine-2-carboxamide** derivatives relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro assays used to determine the binding affinity and functional activity of these compounds.

Synthesis of Adenosine-2-Carboxamide Derivatives

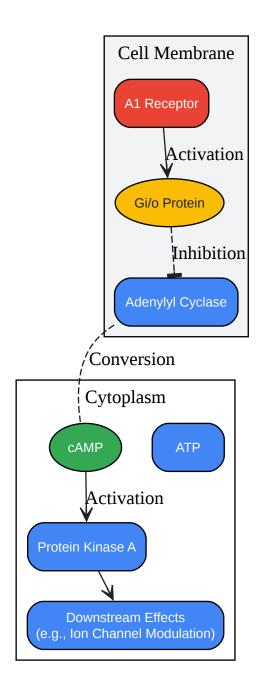
The synthesis of 2-carboxamidoadenosine derivatives typically involves a multi-step process starting from a protected adenosine precursor. A general synthetic scheme is outlined below:

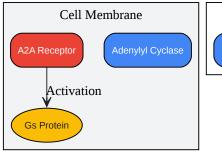
General Synthesis Workflow:

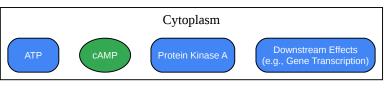




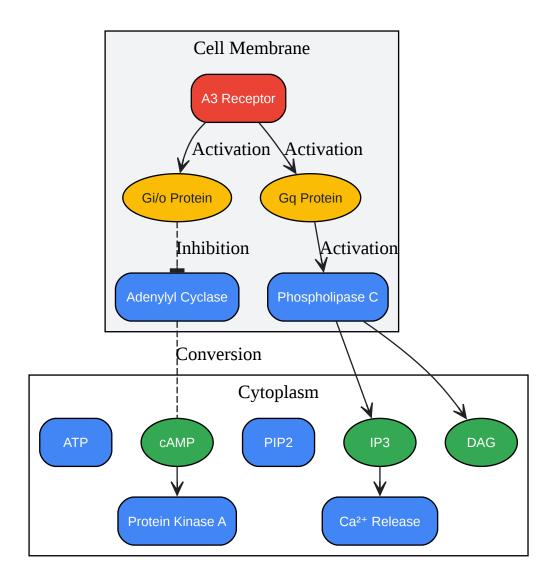












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